N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide
Description
N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide is a benzothiazole-derived compound featuring a 2,6-difluorobenzamide moiety linked via an imine group. The benzothiazole core is substituted with methyl groups at positions 3 and 6, conferring steric and electronic modifications that influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS/c1-9-6-7-12-13(8-9)22-16(20(12)2)19-15(21)14-10(17)4-3-5-11(14)18/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPOCGHYSRATKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC=C3F)F)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide typically involves the condensation of 3,6-dimethyl-2,3-dihydro-1,3-benzothiazole with 2,6-difluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzoylurea Derivatives (Pesticides)
Several benzoylurea pesticides share the 2,6-difluorobenzamide backbone but differ in substituents and functional groups:
- Teflubenzuron (N-[[(3,5-dichloro-2,4-difluorophenyl)amino]carbonyl]-2,6-difluorobenzamide): Used as an insect growth regulator, it replaces the benzothiazole in the target compound with a urea linkage and chloro/fluorophenyl groups. This structural difference enhances its specificity for chitin synthesis inhibition in pests .
- Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide): Classified as an environmentally hazardous substance (UN3082), its urea-based structure contrasts with the benzothiazole in the target compound, likely altering biodegradability and toxicity profiles .
Key Comparison :
| Feature | Target Compound | Teflubenzuron/Diflubenzuron |
|---|---|---|
| Core Structure | Benzothiazole-imine | Benzoylurea |
| Bioactivity | Not reported (potential medicinal) | Insect growth inhibition |
| Environmental Impact | Unknown | Marine pollutant (Diflubenzuron) |
Medicinal Chemistry Analogs
VEGFR2 Inhibitor (Anthraquinone Derivative)
N-(1-chloro-9,10-dioxoanthracen-2-yl)-2,6-difluorobenzamide demonstrates high affinity (-9.8 kcal/mol) for VEGFR2, stabilized by hydrogen bonds (e.g., with Cys917) and hydrophobic interactions. The anthraquinone moiety enhances π-π stacking, unlike the benzothiazole in the target compound, suggesting divergent binding mechanisms .
Benzothiazole-Acetamide Derivatives
Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1) feature trifluoromethyl-substituted benzothiazoles linked to acetamide groups. These analogs emphasize the role of electron-withdrawing groups (e.g., CF₃) in enhancing metabolic stability, a feature absent in the target compound’s methyl substituents .
Key Comparison :
| Feature | Target Compound | VEGFR2 Inhibitor | Benzothiazole-Acetamides |
|---|---|---|---|
| Substituents | 3,6-dimethyl | Anthraquinone | Trifluoromethyl |
| Pharmacological Target | Not reported | VEGFR2 | Not specified |
| Binding Interactions | Potential for π-stacking | Hydrogen bonds, hydrophobic | Likely enhanced stability |
Crystallographic and Conformational Analysis
N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide (orthorhombic Pbca space group) exhibits a dihedral angle of 78.6° between benzamide and aryl rings, stabilized by N–H⋯O hydrogen bonds. This contrasts with the target compound’s benzothiazole-imine system, which may adopt distinct conformational preferences due to the rigid heterocyclic core .
Biological Activity
N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. Its unique structure features a benzothiazole ring system, which is known for diverse biological effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted that benzothiazole derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in cell cycle regulation and apoptosis. The mechanism often involves the modulation of signaling pathways such as MAPK and PI3K/Akt .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Various studies have demonstrated that benzothiazole derivatives can effectively inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : It could interact with specific receptors that regulate cellular signaling pathways related to growth and survival.
- DNA Interaction : There is potential for binding to DNA or RNA structures, leading to interference in replication and transcription processes .
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Cancer Cell Lines : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated a dose-dependent reduction in cell viability upon treatment with the compound. The IC50 values indicated significant potency compared to standard chemotherapeutic agents .
- Antibacterial Assays : Testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) that suggest strong antibacterial activity. The compound was effective at concentrations lower than those required for conventional antibiotics .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
